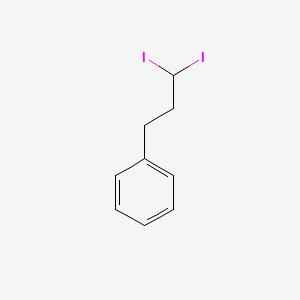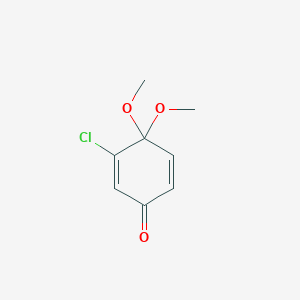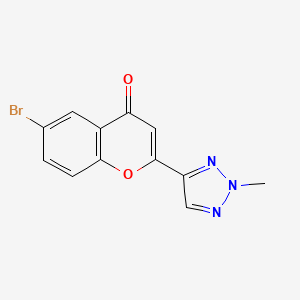![molecular formula C3H7ClOS2 B14282991 2-[(Chlorodisulfanyl)oxy]propane CAS No. 128958-11-2](/img/structure/B14282991.png)
2-[(Chlorodisulfanyl)oxy]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Chlorodisulfanyl)oxy]propane is an organosulfur compound characterized by the presence of a chlorodisulfanyl group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chlorodisulfanyl)oxy]propane can be achieved through several methods. One common approach involves the reaction of propane with chlorosulfonyl isocyanate under controlled conditions. This reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced catalysts and continuous monitoring of the reaction parameters are crucial to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Chlorodisulfanyl)oxy]propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[(Chlorodisulfanyl)oxy]propane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Research has explored its potential as a biochemical probe for studying sulfur metabolism.
Medicine: Preliminary studies suggest it may have applications in drug development, particularly in designing sulfur-based pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which 2-[(Chlorodisulfanyl)oxy]propane exerts its effects involves the interaction of the chlorosulfonyl group with various molecular targets. This interaction can lead to the formation of reactive intermediates that participate in further chemical transformations. The pathways involved often include nucleophilic attack and subsequent rearrangement or elimination reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropropane: Similar in structure but lacks the disulfanyl group, making it less reactive in certain chemical contexts.
Chlorosulfonyl isocyanate: Shares the chlorosulfonyl group but has different reactivity due to the presence of the isocyanate group.
Propane-2-thiol: Contains a thiol group instead of the chlorosulfonyl group, leading to different chemical behavior
Uniqueness
2-[(Chlorodisulfanyl)oxy]propane is unique due to the presence of both a chlorosulfonyl and a disulfanyl group, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
128958-11-2 |
|---|---|
Formule moléculaire |
C3H7ClOS2 |
Poids moléculaire |
158.7 g/mol |
Nom IUPAC |
propan-2-yloxysulfanyl thiohypochlorite |
InChI |
InChI=1S/C3H7ClOS2/c1-3(2)5-7-6-4/h3H,1-2H3 |
Clé InChI |
JQTSAWZMEPSXPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OSSCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)

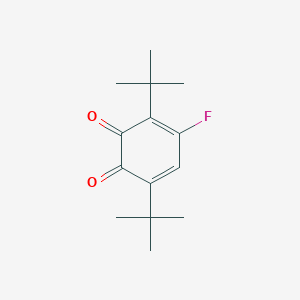




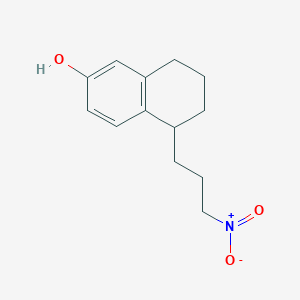
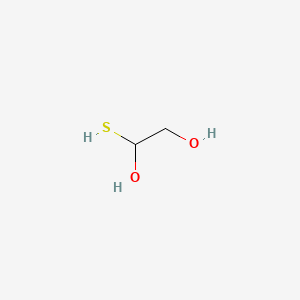
![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)

